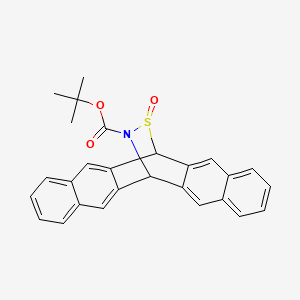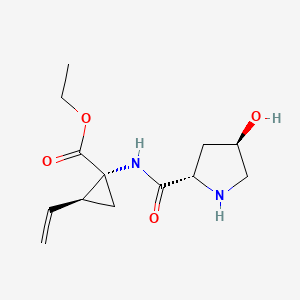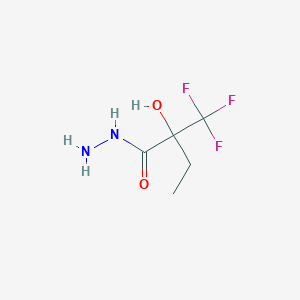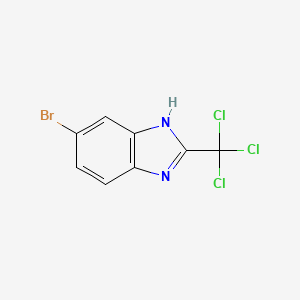
五苯-N-磺酰基-叔丁基氨基甲酸酯
描述
Pentacene-N-sulfinyl-tert-butylcarbamate: is a complex organic compound with the molecular formula C27H23NO3S and a molecular weight of 441.54 g/mol
科学研究应用
Chemistry: Pentacene-N-sulfinyl-tert-butylcarbamate is used as an intermediate in the synthesis of advanced organic materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) materials.
Biology: The compound's potential biological applications include its use as a probe in biochemical studies to understand electron transfer processes in biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of Pentacene-N-sulfinyl-tert-butylcarbamate, particularly in the development of new therapeutic agents.
Industry: In the materials industry, the compound is used to develop advanced materials with specific electronic and optical properties, contributing to the advancement of organic electronics and photonics.
生化分析
Biochemical Properties
Pentacene-N-sulfinyl-tert-butylcarbamate plays a significant role in biochemical reactions, particularly in the synthesis of pentacene. It interacts with various enzymes and proteins during its conversion process. The compound is known to interact with photoacid generators, which facilitate the photopatterning process. These interactions are crucial for the successful conversion of Pentacene-N-sulfinyl-tert-butylcarbamate to pentacene, which is then used in electronic applications .
Cellular Effects
Pentacene-N-sulfinyl-tert-butylcarbamate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with photoacid generators and subsequent conversion to pentacene can lead to changes in cell function. These changes are essential for the development of organic thin-film transistors and other electronic devices .
Molecular Mechanism
The molecular mechanism of Pentacene-N-sulfinyl-tert-butylcarbamate involves its conversion to pentacene through a series of chemical reactions. The compound binds with photoacid generators, which facilitate the photopatterning process. This binding interaction leads to the formation of pentacene, which exhibits excellent electronic properties. The conversion process also involves enzyme inhibition or activation, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentacene-N-sulfinyl-tert-butylcarbamate change over time. The compound is stable under specific conditions, such as heating under a nitrogen atmosphere. It can degrade over time if exposed to unsuitable conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of maintaining optimal conditions for the compound’s stability .
Dosage Effects in Animal Models
The effects of Pentacene-N-sulfinyl-tert-butylcarbamate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic or adverse effects. At higher doses, toxic effects have been observed, indicating a threshold effect. These findings highlight the importance of determining the appropriate dosage for safe and effective use of the compound in various applications .
Metabolic Pathways
Pentacene-N-sulfinyl-tert-butylcarbamate is involved in specific metabolic pathways, particularly those related to its conversion to pentacene. The compound interacts with enzymes and cofactors that facilitate this conversion process. These interactions can affect metabolic flux and metabolite levels, which are crucial for the successful synthesis of pentacene .
Transport and Distribution
Within cells and tissues, Pentacene-N-sulfinyl-tert-butylcarbamate is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation. These interactions are essential for the compound’s effective conversion to pentacene and its subsequent use in electronic applications .
Subcellular Localization
Pentacene-N-sulfinyl-tert-butylcarbamate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s successful conversion to pentacene and its use in organic thin-film transistors and other electronic devices .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentacene-N-sulfinyl-tert-butylcarbamate typically involves multiple steps, starting with the preparation of pentacene derivatives. The process may include:
Oxidation of Pentacene: Pentacene is oxidized to form pentacene-N-sulfinyl derivatives.
Reaction with tert-Butylcarbamate: The resulting pentacene-N-sulfinyl derivative is then reacted with tert-butylcarbamate under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Pentacene-N-sulfinyl-tert-butylcarbamate would involve scaling up these synthetic routes, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: Pentacene-N-sulfinyl-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Different pentacene derivatives with varying oxidation states.
Reduction Products: Reduced forms of the compound with altered electronic properties.
Substitution Products: Modified pentacene derivatives with new functional groups.
作用机制
The mechanism by which Pentacene-N-sulfinyl-tert-butylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to participate in electron transfer processes, making it valuable in organic electronic devices. The specific molecular targets and pathways involved would depend on the application and the context in which the compound is used.
相似化合物的比较
Pentacene: The parent compound from which Pentacene-N-sulfinyl-tert-butylcarbamate is derived.
Pentacene-N-sulfinyl-acetamide: A related compound with similar properties but different functional groups.
Pentacene-N-sulfinyl-ethylcarbamate: Another derivative with slight structural variations.
Uniqueness: Pentacene-N-sulfinyl-tert-butylcarbamate stands out due to its specific combination of functional groups and its potential applications in advanced materials and organic electronics. Its unique electronic properties and stability make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
tert-butyl 23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaene-24-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3S/c1-27(2,3)31-26(29)28-24-20-12-16-8-4-6-10-18(16)14-22(20)25(32(28)30)23-15-19-11-7-5-9-17(19)13-21(23)24/h4-15,24-25H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHUWBRYQBGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728601 | |
| Record name | tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794586-44-0 | |
| Record name | tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacene-N-sulfinyl-tert-butylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1509929.png)







![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)



